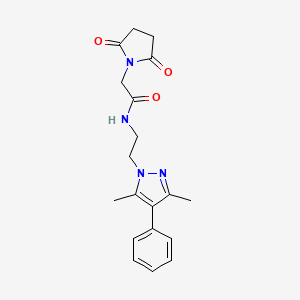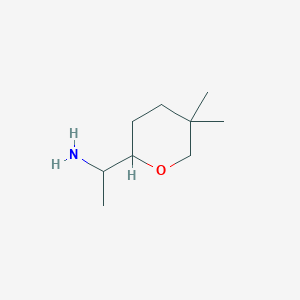
1-(5,5-Dimethyloxan-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-Dimethyloxan-2-yl)ethanamine, also known as DMXE, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the well-known dissociative drug, ketamine, and is structurally similar to other dissociative substances such as methoxetamine (MXE) and 3-MeO-PCE. DMXE is a relatively new compound and has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
1-(5,5-Dimethyloxan-2-yl)ethanamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It binds to the same site on the NMDA receptor as ketamine and other dissociative substances. The NMDA receptor is involved in the regulation of synaptic plasticity and is implicated in the pathophysiology of depression and other psychiatric disorders. By blocking the NMDA receptor, 1-(5,5-Dimethyloxan-2-yl)ethanamine may modulate the activity of other neurotransmitter systems such as the glutamate and serotonin systems, which are also involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
1-(5,5-Dimethyloxan-2-yl)ethanamine has been shown to produce dissociative and hallucinogenic effects in animal models. It has also been shown to produce sedative effects at higher doses. 1-(5,5-Dimethyloxan-2-yl)ethanamine has a relatively short duration of action, with effects lasting for approximately 2-3 hours. 1-(5,5-Dimethyloxan-2-yl)ethanamine has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
Advantages and Limitations for Lab Experiments
1-(5,5-Dimethyloxan-2-yl)ethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 1-(5,5-Dimethyloxan-2-yl)ethanamine has also been shown to have a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in psychiatric disorders. However, 1-(5,5-Dimethyloxan-2-yl)ethanamine has several limitations. It is a relatively new compound, and there is limited information available on its pharmacological properties. 1-(5,5-Dimethyloxan-2-yl)ethanamine is also a controlled substance in some jurisdictions, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 1-(5,5-Dimethyloxan-2-yl)ethanamine. One area of research is the development of 1-(5,5-Dimethyloxan-2-yl)ethanamine as a potential therapeutic agent for the treatment of depression, anxiety, and PTSD. Further studies are needed to determine the optimal dose and duration of treatment for these disorders. Another area of research is the elucidation of the molecular mechanisms underlying the antidepressant and anxiolytic effects of 1-(5,5-Dimethyloxan-2-yl)ethanamine. Additionally, more research is needed to determine the long-term effects of 1-(5,5-Dimethyloxan-2-yl)ethanamine on cognitive function and neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of 1-(5,5-Dimethyloxan-2-yl)ethanamine in human subjects.
Synthesis Methods
The synthesis of 1-(5,5-Dimethyloxan-2-yl)ethanamine involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethylamine. The reaction is carried out under anhydrous conditions with the use of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
1-(5,5-Dimethyloxan-2-yl)ethanamine has shown potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 1-(5,5-Dimethyloxan-2-yl)ethanamine has antidepressant and anxiolytic effects in animal models. 1-(5,5-Dimethyloxan-2-yl)ethanamine has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(5,5-dimethyloxan-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-4-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXQPLRETSQVNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,5-Dimethyloxan-2-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

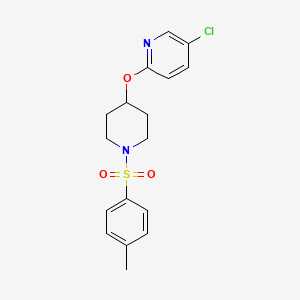
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2383611.png)
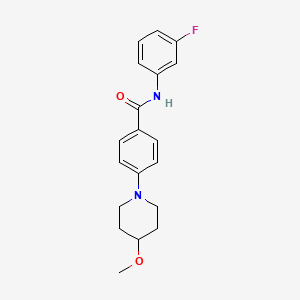
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)
![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)
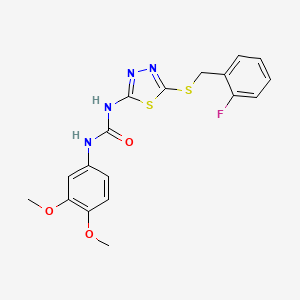

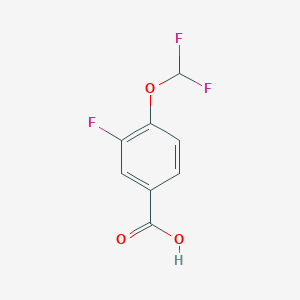
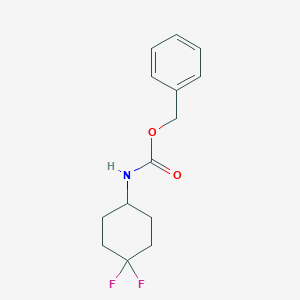
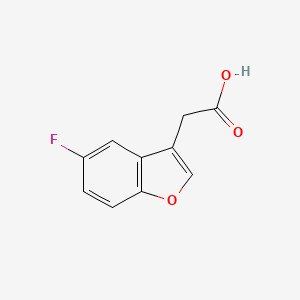
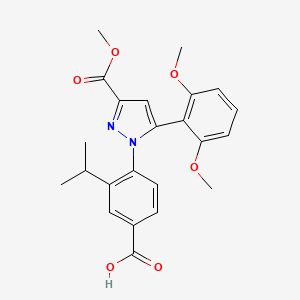
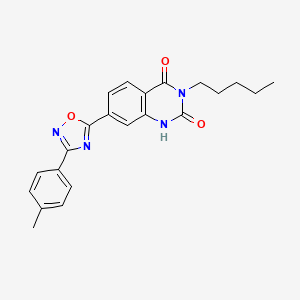
![N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2383629.png)
